molecular formula C10H15NO2 B3349457 Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-54-4

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3349457
CAS No.: 2199-54-4
M. Wt: 181.23 g/mol
InChI Key: WAPMICOPEJCJAD-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of ethyl, methyl, and carboxylate groups attached to the pyrrole ring, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4,5-trimethylpyrrole with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxylate ester. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrole ring.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the carboxylate group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    2,4,5-Trimethylpyrrole: Lacks the carboxylate group, making it less versatile in chemical reactions.

    Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with fewer methyl groups, leading to different reactivity and properties.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

This compound stands out due to its unique combination of substituents, providing a balance of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6(2)7(3)11-8(9)4/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPMICOPEJCJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944590
Record name Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-54-4, 55770-78-0
Record name 2,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 2,4,5-trimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055770780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
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Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate

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